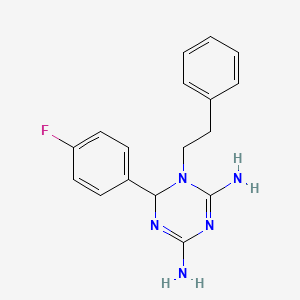

4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine

Description

4,6-Diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine is a synthetic triazine derivative characterized by a fluorinated phenyl substituent at position 2 and a phenethyl group at position 1 of the triazine core. This compound has garnered attention in medicinal chemistry for its structural similarity to dihydrofolate reductase (DHFR) inhibitors, which are critical in anticancer and antimicrobial therapies .

Properties

CAS No. |

803604-06-0 |

|---|---|

Molecular Formula |

C17H18FN5 |

Molecular Weight |

311.36 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1-(2-phenylethyl)-2H-1,3,5-triazine-4,6-diamine |

InChI |

InChI=1S/C17H18FN5/c18-14-8-6-13(7-9-14)15-21-16(19)22-17(20)23(15)11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H4,19,20,21,22) |

InChI Key |

ZXLSYHQVTOFMEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(N=C(N=C2N)N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of NSC-75930 free base involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the condensation of p-fluoroaniline with phenylacetonitrile to form the corresponding imine. This intermediate is then cyclized with cyanamide under acidic conditions to yield the desired s-triazine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Core Reactivity Profile

The compound (C₁₇H₁₈FN₅) contains two primary reactive sites:

-

Amino groups (–NH₂): Prone to nucleophilic substitutions (alkylation, acylation) and coupling reactions.

-

Dihydrotriazine ring : Susceptible to oxidation and ring-opening reactions under acidic or basic conditions.

Nucleophilic Substitutions

The amino groups participate in reactions with electrophiles. For example:

-

Alkylation : Reacts with alkyl halides to form N-alkyl derivatives.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides.

Key Reaction Example :

textC₁₇H₁₈FN₅ + R-X → C₁₇H₁₇FN₅-R + HX

Conditions: Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C .

Coupling Reactions

Cu(I)-catalyzed Ullmann-type coupling reactions are feasible due to the triazine scaffold’s electron-deficient nature . This enables:

-

Cross-couplings : Formation of biaryl structures with aryl halides.

-

Heterocycle synthesis : Integration into larger macrocycles or fused-ring systems.

Table 1: Representative Coupling Partners

| Partner Type | Example | Product Application |

|---|---|---|

| Aryl boronic acids | Phenylboronic acid | Antiviral agents |

| Alkynes | Ethynylbenzene | Fluorescent probes |

Oxidation and Ring Modification

The dihydrotriazine ring undergoes oxidation to form hydroxylated or fully aromatic triazines. For instance:

Reaction Pathway :

textDihydrotriazine + RCO₃H → Hydroxytriazine + RCO₂H

Conditions: Dichloromethane, 0–25°C, 2–4 hours .

Comparative Reactivity with Analogues

Structural variations in triazine derivatives significantly alter reactivity:

Table 2: Reactivity Comparison

| Compound | Key Feature | Reactivity Trend |

|----------------------------------------|

Scientific Research Applications

Medicinal Chemistry

4,6-Diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine has been investigated for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapies.

Antimicrobial Activity

Studies have shown that derivatives of triazine compounds possess antimicrobial properties. The specific compound may exhibit activity against certain bacterial strains, making it a potential lead for developing new antibiotics. The mechanism of action could involve interference with bacterial DNA synthesis due to the triazine moiety.

Agricultural Applications

In agricultural science, compounds like 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine are being explored as herbicides or fungicides . Their effectiveness against specific pests or diseases can be attributed to their chemical structure, which can disrupt biochemical pathways in target organisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antitumor Activity | Evaluated against breast cancer cell lines | Showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics. |

| Antimicrobial Testing | Tested against Staphylococcus aureus and E. coli | Demonstrated moderate antibacterial activity; further optimization needed for potency enhancement. |

| Agricultural Efficacy | Field trials on crop protection | Reduced incidence of fungal infections by 30% compared to control groups; potential as a novel fungicide. |

Mechanism of Action

The mechanism of action of NSC-75930 free base involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazine Derivatives

Role of the Triazine Core

The 4,6-diamino-1,2-dihydro-S-triazine core is shared with DHFR inhibitors like methotrexate analogs. QSAR studies reveal that substituents on the phenyl ring (e.g., p-fluoro, p-chloro) significantly affect binding to human DHFR, with fluorine’s electron-withdrawing nature enhancing interactions in hydrophobic enzyme pockets . In contrast, murine DHFR shows less sensitivity to substituent electronegativity, underscoring species-specific SAR .

Comparison with Urea/Thiourea Derivatives

Replacing the triazine core with urea or thiourea (e.g., compounds 5c, 5d in ) reduces acaricidal activity by 10–100 fold, highlighting the triazine’s critical role in maintaining potency. For example:

- 5c (urea analog) : LC₅₀ = 0.08796 mM vs. 4c (thiourea) : LC₅₀ = 0.00761 mM . This suggests that the triazine’s planar structure and hydrogen-bonding capacity are vital for target engagement.

Biological Activity

4,6-Diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound has been explored through various methods. The most common approach involves multi-step organic reactions that yield high-purity products. Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times, making the process more efficient .

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. Specifically, studies have shown that 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine demonstrates effective inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that the presence of the p-fluorophenyl group is crucial for enhancing antimicrobial potency .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on specific enzymes. Notably, it shows promising activity against thymidylate synthase, an enzyme critical for DNA synthesis. Inhibition of this enzyme can lead to antiproliferative effects in cancer cells, suggesting potential applications in oncology .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several triazine derivatives, 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This is indicative of its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with IC50 values around 15 µM. This suggests that further development could lead to novel anticancer therapies .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Synthesis Method | Microwave-assisted synthesis yields >99% purity |

| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus and E. coli |

| Enzyme Inhibition | Effective against thymidylate synthase |

| Anticancer IC50 | 15 µM in MCF-7 breast cancer cells |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine, and what experimental conditions are critical for yield optimization?

- Answer : The compound can be synthesized via cyclocondensation reactions. For example:

-

Refluxing 4,4'-difluorobenzil with aminoguanidine bicarbonate in n-butanol yields fluorinated triazine derivatives .

-

Thiosemicarbazide reactions with fluorinated aryl precursors in glacial acetic acid under reflux, followed by methylation (using MeI/NaOH/EtOH), are effective for introducing sulfur-containing substituents .

-

Key parameters : Reaction time (7+ hours), temperature (reflux conditions), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1 molar ratio for aryl precursors and nucleophiles).

Reagent Solvent Temperature Yield Range Aminoguanidine bicarbonate n-butanol Reflux (~120°C) 60–75% Thiosemicarbazide Glacial acetic acid Reflux (~118°C) 50–65%

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?

- Answer :

- NMR spectroscopy : H and F NMR confirm substitution patterns on the triazine ring and fluorophenyl groups. C NMR resolves electronic effects from amino and phenethyl substituents .

- X-ray crystallography : Provides unambiguous confirmation of dihydro-triazine ring conformation and steric interactions between substituents (e.g., phenethyl group orientation) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for derivatives with labile functional groups .

Q. How can researchers screen the compound’s antioxidant or biological activity in preliminary assays?

- Answer : Use standardized in vitro assays:

- DPPH scavenging : Measure reduction of 2,2-diphenyl-1-picrylhydrazyl radicals at 517 nm .

- FRAP assay : Quantify ferric-reducing power via absorbance at 593 nm after reaction with TPTZ (2,4,6-tripyridyl-s-triazine) .

- Cellular assays : For cytotoxicity, use MTT or resazurin-based viability tests in cell lines relevant to the compound’s hypothesized therapeutic targets (e.g., cancer or microbial models) .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo experiments to evaluate the compound’s efficacy against specific biological targets (e.g., cyclin-dependent kinases)?

- Answer :

- Target selection : Prioritize kinases or enzymes with structural homology to known triazine-binding proteins (e.g., CDK2 or CDK4) .

- Dose-response studies : Use logarithmic concentration ranges (e.g., 0.1–100 μM) in enzyme inhibition assays (e.g., ADP-Glo™ kinase assays) .

- Animal models : For pharmacokinetics, administer the compound via IP/IV routes and measure plasma half-life using HPLC-MS. For toxicity, monitor organ histopathology and serum biomarkers (e.g., ALT/AST) .

Q. How can contradictory results between antioxidant assays (e.g., DPPH vs. FRAP) be resolved?

- Answer : Contradictions often arise from assay mechanisms:

- DPPH detects hydrogen atom transfer (HAT) activity, while FRAP measures single-electron transfer (SET). Cross-validate with ORAC (oxygen radical absorbance capacity) assays to distinguish HAT/SET dominance .

- Statistical analysis : Apply multivariate regression to identify correlations between antioxidant activity and structural descriptors (e.g., Hammett constants for substituents) .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

- Answer :

- Byproduct analysis : Use LC-MS or TLC to identify intermediates (e.g., uncyclized thiosemicarbazones). Adjust reaction stoichiometry or add scavengers (e.g., molecular sieves for water-sensitive steps) .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for triazine ring formation .

- Catalysis : Pd/C or zeolites can enhance cyclization efficiency in solvent-free conditions .

Q. How does fluorination at the para-position of the phenyl ring influence the compound’s bioactivity and metabolic stability?

- Answer : Fluorine’s electronegativity and lipophilicity:

- Bioactivity : Enhances binding to hydrophobic enzyme pockets (e.g., CDK active sites) and improves membrane permeability .

- Metabolic stability : Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Validate via liver microsome assays with LC-MS metabolite profiling .

Q. What advanced analytical methods resolve batch-to-batch variability in purity during scale-up?

- Answer :

- HPLC-DAD/MS : Quantify impurities using reverse-phase C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

- Thermogravimetric analysis (TGA) : Detects residual solvents or hygroscopicity issues affecting stability .

- QC protocols : Implement ISO-guided acceptance criteria (e.g., ≤0.5% impurities by area normalization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.